molecular formula C19H22N4O2S B11038166 2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11038166
M. Wt: 370.5 g/mol
InChI Key: GXBRLQCUNHTWGH-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various functional groups such as ethylsulfanyl, hydroxyphenyl, and dimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The ethylsulfanyl and hydroxyphenyl groups are then introduced via substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Cyclization: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific optical and electronic properties, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

    1,2,4-triazoloquinazolines: These compounds share the triazoloquinazoline core but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Quinoxalines: These compounds have a similar fused ring structure but lack the triazole ring, resulting in different reactivity and applications.

    Triazolopyrimidines: These compounds have a triazole ring fused to a pyrimidine core, offering a different set of chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-ethylsulfanyl-9-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H22N4O2S/c1-4-26-18-21-17-20-13-9-19(2,3)10-14(25)15(13)16(23(17)22-18)11-5-7-12(24)8-6-11/h5-8,16,24H,4,9-10H2,1-3H3,(H,20,21,22)

InChI Key

GXBRLQCUNHTWGH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)O

Origin of Product

United States

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